molecular formula C12H11Cl2N5 B3033594 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1081126-42-2

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B3033594
CAS No.: 1081126-42-2
M. Wt: 296.15 g/mol
InChI Key: FUINFSJAUAOYSG-UHFFFAOYSA-N
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Description

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a complex organic compound featuring both imidazole and benzimidazole moieties. These heterocyclic structures are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as nickel or copper, and reagents like ammonium acetate and aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and multi-component reactions are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Scientific Research Applications

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
  • 2-(2-((4-Chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide
  • 1H-benzo[d]imidazole derivatives

Uniqueness

Compared to similar compounds, 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine stands out due to its unique combination of imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual structure enhances its versatility and potential for various applications .

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N5/c1-18-9-3-2-7(15)4-8(9)17-10(18)5-19-6-16-11(13)12(19)14/h2-4,6H,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUINFSJAUAOYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 3
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 4
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 5
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

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